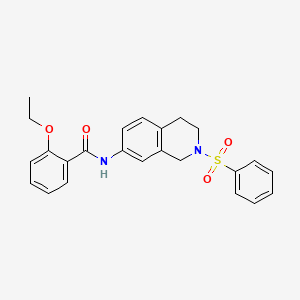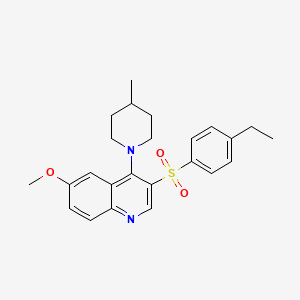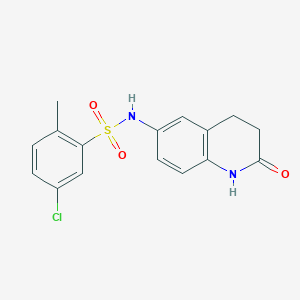
5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of benzenesulfonamide with potential biological activity. The presence of a tetrahydroquinoline moiety suggests that this compound could be of interest in medicinal chemistry, particularly due to the known biological activities of quinoline derivatives. For instance, styrylquinoline derivatives have been identified as HIV-1 integrase inhibitors, and their synthesis and evaluation have been reported . Similarly, quinoline derivatives bearing the benzenesulfonamide moiety have been synthesized and shown to possess anticancer activity .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions starting from simpler precursors. For example, the synthesis of styrylquinoline derivatives as HIV-1 integrase inhibitors involved a CoMFA analysis followed by the design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives . Another approach to synthesizing quinoline derivatives is the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as reported for the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides with anticancer activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was characterized using NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic addition reactions. For example, the arylation of tetrahydroisoquinolines was achieved via a nucleophilic addition reaction using aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation . This type of reaction could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmaceuticals. For instance, the metabolic stability of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides was assessed using pooled human liver microsomes, indicating that certain substitutions can increase metabolic stability . These properties would need to be assessed for "this compound" to evaluate its potential as a drug candidate.
科学的研究の応用
Antitumor Activity
Several studies have focused on the antitumor properties of tetrahydroquinoline derivatives. For instance, Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, evaluating their in vitro antitumor activity. Some compounds showed more potent and efficacious antitumor activity compared to the reference drug Doxorubicin (Alqasoumi et al., 2010). Similarly, Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, showing significant antitumor activity against various human tumor cell lines (Sławiński et al., 2012).
Antimicrobial Activity
The compound and its derivatives have also been investigated for antimicrobial properties. A study synthesized quinoline clubbed with sulfonamide moiety, showing high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Enzyme Inhibition
Isoquinolinesulfonamides, structurally similar to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, with significant implications for the development of therapeutic agents targeting these enzymes (Hidaka et al., 1984).
将来の方向性
特性
IUPAC Name |
5-chloro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-2-4-12(17)9-15(10)23(21,22)19-13-5-6-14-11(8-13)3-7-16(20)18-14/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRROYWDGIAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

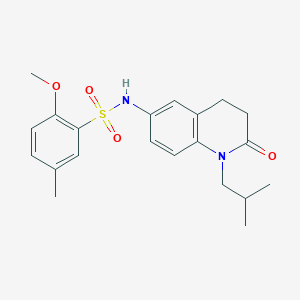
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
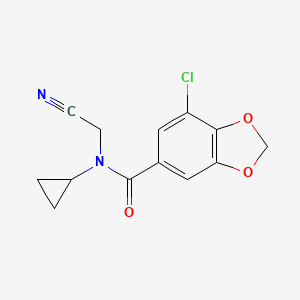
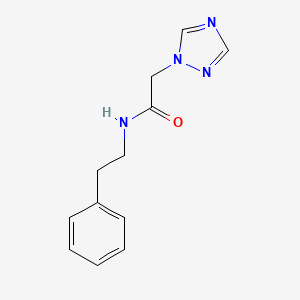
![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)
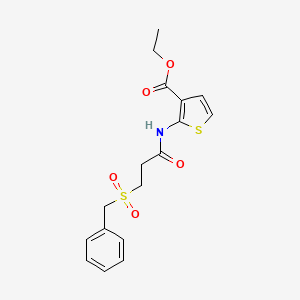
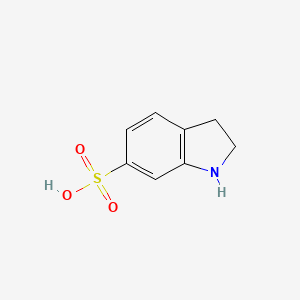

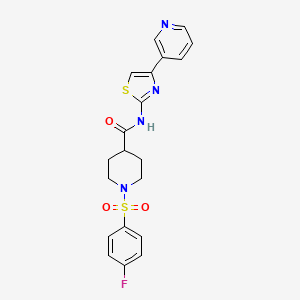
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
